3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with two thiophene groups
Scientific Research Applications
3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have a wide range of biological properties, including anti-microbial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular and antifungal .
Mode of Action
It is known that 1,2,4-triazole derivatives can form strong chemical bonds with various targets due to their ability to form hydrogen bonds . This compound has been found to be an anodic type inhibitor , suggesting it may interact with its targets to inhibit certain processes.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their diverse biological properties .
Pharmacokinetics
1,2,4-triazole derivatives are known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that 1,2,4-triazole derivatives have a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the properties of 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other compounds and environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with an appropriate nitrile to yield the triazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Comparison with Similar Compounds
Similar Compounds
3,5-di(2-thienyl)-1,2,4-triazole: Similar structure but lacks the amine group.
3,5-di(2-thienyl)-4H-1,2,4-triazol-4-ol: Contains a hydroxyl group instead of an amine.
3,5-di(2-thienyl)-4H-1,2,4-triazol-4-thiol: Contains a thiol group instead of an amine.
Uniqueness
The presence of the amine group in 3,5-di(2-thienyl)-4H-1,2,4-triazol-4-amine makes it unique compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, enhancing its biological activity and making it a versatile compound for various applications .
Properties
IUPAC Name |
3,5-dithiophen-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c11-14-9(7-3-1-5-15-7)12-13-10(14)8-4-2-6-16-8/h1-6H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCHKDJMGRDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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